molecular formula C7H7BrN2O B3021663 3-bromo-N'-hydroxybenzenecarboximidamide CAS No. 1643440-91-8

3-bromo-N'-hydroxybenzenecarboximidamide

Cat. No.: B3021663
CAS No.: 1643440-91-8
M. Wt: 215.05 g/mol
InChI Key: NQFJSTMFTXNUKP-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

3-bromo-N’-hydroxybenzenecarboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction could produce amines .

Scientific Research Applications

3-bromo-N’-hydroxybenzenecarboximidamide is used in various scientific research applications, including:

    Chemistry: It serves as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is used in biochemical assays and studies involving enzyme inhibition.

    Medicine: Research into potential therapeutic applications, such as drug development and pharmacological studies.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action for 3-bromo-N’-hydroxybenzenecarboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and bromine atom play crucial roles in its binding affinity and reactivity. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation .

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N’-hydroxybenzenecarboximidamide
  • 3-fluoro-N’-hydroxybenzenecarboximidamide
  • 3-iodo-N’-hydroxybenzenecarboximidamide

Uniqueness

3-bromo-N’-hydroxybenzenecarboximidamide is unique due to the presence of the bromine atom, which imparts distinct chemical properties such as higher reactivity in substitution reactions compared to its chloro and fluoro counterparts. The bromine atom also influences the compound’s binding affinity and specificity in biochemical applications .

Biological Activity

3-bromo-N'-hydroxybenzenecarboximidamide is a compound that has garnered attention in the field of medicinal chemistry due to its notable biological activities, particularly as an enzyme inhibitor. This detailed article explores its biological activity, mechanisms of action, and research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H10BrN3OC_9H_{10}BrN_3O, with a molecular weight of approximately 228.09 g/mol. The compound features a bromine atom attached to a benzene ring, along with a hydroxyl group and a carboximidamide functional group.

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibitory properties. It has been shown to inhibit various enzymes involved in critical biological pathways, which can be leveraged for therapeutic applications.

  • Mechanism of Action : The compound likely inhibits enzyme activity by binding to the active site or altering the enzyme's conformation, thus preventing substrate binding or catalysis.

Anticancer Potential

Recent studies have highlighted the anticancer potential of this compound. It has demonstrated efficacy in inhibiting cancer cell proliferation in vitro.

  • Case Study : In a study evaluating the compound's effects on various cancer cell lines, it was found to significantly reduce cell viability in MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The IC50 values were reported as follows:
Cell LineIC50 (µM)Viable Cells (%) at 10 µM
MCF-78.47 ± 0.1845.22% after 48 hours
HeLa9.22 ± 0.1746.77% after 48 hours

The growth inhibitory effect increased with longer incubation times, indicating a time-dependent response to treatment .

In Vitro Studies

In vitro assays have shown that this compound effectively inhibits the growth of various cancer cell lines, including Jurkat cells (a model for leukemia). The compound exhibited an IC50 value of 4.64 ± 0.08 µM , demonstrating significant potency against this cell line.

  • Cell Cycle Analysis : Flow cytometry analysis revealed that treatment with the compound led to alterations in cell cycle progression, particularly increasing the percentage of cells in the sub-G1 phase, indicative of apoptosis .

Toxicological Profile

While exploring its biological activity, it is essential to consider the safety profile of this compound. Preliminary toxicological assessments suggest that it exhibits low toxicity towards non-cancerous cells, making it a promising candidate for further development in cancer therapy.

Properties

IUPAC Name

3-bromo-N'-hydroxybenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O/c8-6-3-1-2-5(4-6)7(9)10-11/h1-4,11H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQFJSTMFTXNUKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Br)/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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